molecular formula C14H17N3O3S2 B2642426 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide CAS No. 2034317-05-8

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide

Cat. No.: B2642426
CAS No.: 2034317-05-8
M. Wt: 339.43
InChI Key: TXDTWPPGZDWBNS-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide (CAS 2034317-05-8) is a high-value chemical probe for researchers investigating novel therapeutic pathways for inflammatory and pain conditions. It acts as a potent, low-nanomolar inhibitor of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase enzyme that degrades bioactive lipid mediators like palmitoylethanolamide (PEA) . By inhibiting NAAA through a non-covalent mechanism of action, this compound helps preserve endogenous PEA levels, thereby potentiating its natural anti-inflammatory and analgesic effects at the site of inflammation without the drawbacks of covalent inhibition . This mechanism makes it a promising pharmacological tool for studying disease models such as experimental autoimmune encephalomyelitis (EAE) . With a molecular formula of C14H17N3O3S2 and a molecular weight of 339.43 g/mol, it features a defined (1r,4r) cyclohexyl linker connecting a thiophene sulfonamide group and a pyrazine moiety . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c18-22(19,14-2-1-9-21-14)17-11-3-5-12(6-4-11)20-13-10-15-7-8-16-13/h1-2,7-12,17H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDTWPPGZDWBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=CS2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. One common synthetic route includes:

    Preparation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the cyclohexyl group: This step often involves hydrogenation of aromatic compounds or cyclization of linear precursors.

    Synthesis of the thiophene-2-sulfonamide moiety: This can be done by sulfonation of thiophene followed by amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atom or the pyrazine ring.

    Reduction: Reduction can occur at the sulfonamide group or the pyrazine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound exhibits various biological activities that suggest its potential as a therapeutic agent. Its structure allows for interactions with specific molecular targets, which can modulate biological pathways. Some notable aspects include:

  • Antiviral Activity : Research has indicated that compounds with similar structures have shown efficacy against several viruses. For example, derivatives of pyrazole have been reported to inhibit the replication of HIV and other viruses, suggesting that N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide may possess similar properties .
  • Antimicrobial Properties : Compounds in the thiophene family have been studied for their antibacterial activities against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. This indicates potential applications in treating bacterial infections .

Case Studies

Several studies provide insights into the applications of thiophene derivatives:

  • Antiviral Screening : A study explored the antiviral activity of pyrazole derivatives against a range of viruses, demonstrating their potential effectiveness at low concentrations . This suggests that this compound could be a candidate for further antiviral research.
  • Antimicrobial Efficacy : Research on thiophene-sulfonamides has shown promising results against various bacterial strains, indicating the compound's potential use in developing new antimicrobial agents .
  • Inhibition of Carbonic Anhydrases : Studies have reported that certain thiophene derivatives exhibit strong inhibition of tumor-associated carbonic anhydrases, highlighting their potential role in cancer therapy .

Mechanism of Action

The mechanism by which N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s diverse functional groups allow it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide ()

  • Structural Similarities : Both compounds feature a sulfonamide group and a substituted cyclohexyl backbone.
  • Key Differences : The patent compound includes a trifluoromethylphenyl-oxazolidine moiety and methoxy substituents, which enhance lipophilicity and metabolic stability compared to the pyrazine-thiophene system in the target compound.
  • Functional Implications : The trifluoromethyl groups in the patent compound likely improve membrane permeability but may reduce aqueous solubility relative to the pyrazine ring’s polar nitrogen atoms .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide ()

  • Structural Similarities : Shares a sulfonamide group and heteroaromatic systems (pyrazolo-pyrimidine vs. pyrazine).
  • Key Differences : The chromene and fluorophenyl substituents in ’s compound introduce planarity and fluorophilic interactions absent in the target compound.

Thiazole and Pyranothiazole Derivatives ()

  • Structural Similarities: Cyclohexyl groups and sulfonamide-like functionalities (e.g., cyanoacetamide-thiazolidinone hybrids).
  • Key Differences : Thiazole cores in prioritize heterocyclic rigidity and sulfur-mediated interactions, whereas the target compound’s pyrazine-thiophene system emphasizes nitrogen-mediated hydrogen bonding.
  • Functional Implications : Thiazole derivatives in exhibit antimicrobial activity, suggesting that the target compound’s pyrazine-thiophene motif may similarly target microbial enzymes but with altered specificity due to electronic differences .

Biological Activity

N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, mechanisms of action, and biological applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H17N3O2S. The compound features a cyclohexyl ring substituted with a pyrazin-2-yloxy group and a thiophene-2-sulfonamide moiety.

Synthetic Routes

The synthesis typically involves:

  • Formation of the Cyclohexyl Intermediate : Starting from cyclohexanone.
  • Introduction of the Pyrazin-2-yloxy Group : Via nucleophilic substitution.
  • Attachment of the Thiophene Sulfonamide Group : Through further chemical reactions to yield the final compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in various biochemical pathways.

Anticancer Properties

Research indicates that thiophene derivatives, including sulfonamides, exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

CompoundTargetInhibition Constant (nM)
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamideCDK5Moderate potency
This compoundTBDTBD

Enzyme Inhibition

This compound may also function as an inhibitor of metalloenzymes such as carbonic anhydrases (CAs). These enzymes play a role in various physiological processes and are implicated in diseases like cancer.

Case Studies

  • Cyclin-dependent Kinase Inhibition : A study demonstrated that thiophene sulfonamides could effectively inhibit CDK5, highlighting their potential in cancer therapy .
  • Carbonic Anhydrase Inhibition : Another investigation reported that related thiophene derivatives exhibited medium to strong inhibition against human carbonic anhydrases (hCA I and II), suggesting therapeutic applications in managing tumor growth .

Future Directions

The ongoing research into this compound indicates promising avenues for its application in drug development. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological studies aimed at treating various diseases, including cancer and metabolic disorders.

Q & A

Q. What methodologies validate the compound’s selectivity across related biological targets?

  • Methodological Answer :
  • Panel Screening : Test against a library of 50+ kinases/proteases to identify off-target effects .
  • Cryo-EM : Resolve structures of the compound bound to secondary targets (e.g., homologous enzymes) to guide selectivity engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.